molecular formula C12H10ClN3O4 B14706052 1-(1H-Benzimidazol-2-yl)pyridin-1-ium perchlorate CAS No. 13531-64-1

1-(1H-Benzimidazol-2-yl)pyridin-1-ium perchlorate

Cat. No.: B14706052
CAS No.: 13531-64-1
M. Wt: 295.68 g/mol
InChI Key: UEZAILHICWQYOU-UHFFFAOYSA-M
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Description

1-(1H-Benzimidazol-2-yl)pyridin-1-ium perchlorate is a heterocyclic compound that combines the structural features of benzimidazole and pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-Benzimidazol-2-yl)pyridin-1-ium perchlorate typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization to form the benzimidazole ring . The pyridine moiety is then introduced through a nucleophilic substitution reaction. The final step involves the formation of the perchlorate salt by reacting the intermediate with perchloric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis and salt formation are likely to be applied on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(1H-Benzimidazol-2-yl)pyridin-1-ium perchlorate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction could lead to partially or fully reduced derivatives .

Scientific Research Applications

1-(1H-Benzimidazol-2-yl)pyridin-1-ium perchlorate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1H-Benzimidazol-2-yl)pyridin-1-ium perchlorate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1H-Benzimidazol-2-yl)pyridin-1-ium perchlorate is unique due to its combination of benzimidazole and pyridine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

13531-64-1

Molecular Formula

C12H10ClN3O4

Molecular Weight

295.68 g/mol

IUPAC Name

2-pyridin-1-ium-1-yl-1H-benzimidazole;perchlorate

InChI

InChI=1S/C12H10N3.ClHO4/c1-4-8-15(9-5-1)12-13-10-6-2-3-7-11(10)14-12;2-1(3,4)5/h1-9H,(H,13,14);(H,2,3,4,5)/q+1;/p-1

InChI Key

UEZAILHICWQYOU-UHFFFAOYSA-M

Canonical SMILES

C1=CC=[N+](C=C1)C2=NC3=CC=CC=C3N2.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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